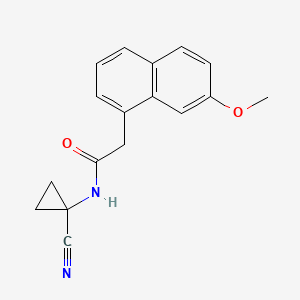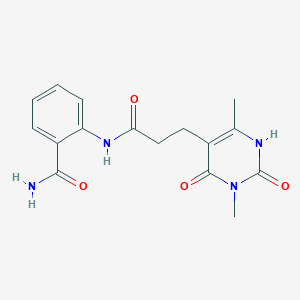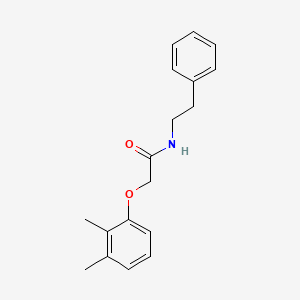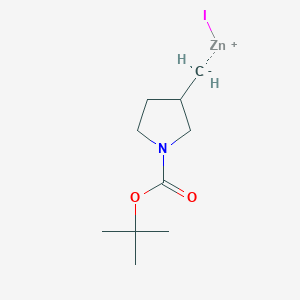![molecular formula C18H21NO4 B2517134 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 732260-67-2](/img/structure/B2517134.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a dioxoisoindoline, a class of compounds known for their wide range of biological activities. This particular compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer’s disease treatment. The compound's structure includes a phthalimide derivative, which is a pharmacophore group that contributes to its AChE inhibitory activity .
Synthesis Analysis
The synthesis of the compound involves the formation of a phthalimide derivative, which is a key step in obtaining the desired isoindoline-1,3-dione structure. The synthesis process is not detailed in the provided data, but it is implied that the compound was successfully synthesized and crystallized for further evaluation .
Molecular Structure Analysis
The molecular structure of the compound was analyzed and compared using both crystallographic data and theoretical molecular modeling. A close correlation was found between the geometric structure of the crystal and the theoretical model. Notably, the formation of specific intermolecular interactions, such as C6–H6···O19 and C16–H16···O3i, contribute to the stability of the crystal structure and may influence the biological activity of the compound .
Chemical Reactions Analysis
The compound's reactivity and potential chemical reactions are not explicitly discussed in the provided data. However, the presence of the phthalimide group suggests that it could undergo various chemical transformations, potentially leading to the formation of new derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The compound exhibits good competitive inhibition on AChE with a Ki value ranging from 0.33 to 0.93 mM, indicating its potential as a therapeutic agent for Alzheimer’s disease. Additionally, it has very low acute toxicity with an LD50 greater than 1600 mg/kg, which is favorable when compared to currently approved AChE inhibitors. These properties suggest that the compound is a promising candidate for further drug development .
Wissenschaftliche Forschungsanwendungen
Review of Lignin Model Compound Acidolysis
T. Yokoyama (2015) conducted a study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing insights into the mechanisms of bond cleavage, which is critical for understanding the breakdown of lignin into valuable chemical feedstocks. The study emphasized the significance of the γ-hydroxymethyl group in the reaction mechanism and detected enol ether compounds during acidolysis, highlighting the complex pathways involved in lignin breakdown T. Yokoyama, 2015.
Lurasidone in Psychotic and Mood Disorders
M. Pompili et al. (2018) reviewed the efficacy and safety of Lurasidone, a novel benzisothiazole antipsychotic drug, for treating psychotic and major affective disorders. The review updated findings on Lurasidone's short-term efficacy in schizophrenia and its regulatory approval, highlighting its distinctive pharmacodynamic profile and tolerability M. Pompili et al., 2018.
PEDOT-Based Thermoelectric Materials
R. Yue and Jingkun Xu (2012) presented a mini-review on the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials. This review showcased the advancements and potential of PEDOT as a promising organic thermoelectric material, which is crucial for the development of lightweight, flexible TE applications R. Yue & Jingkun Xu, 2012.
Novel Brominated Flame Retardants
E. A. Zuiderveen et al. (2020) critically reviewed the occurrence of novel brominated flame retardants (NBFRs) in indoor environments and their potential risks. The review called for more research on NBFRs' occurrence, environmental fate, and toxicity, pointing out the need for optimized analytical methods and further studies on emission sources and potential leaching E. A. Zuiderveen et al., 2020.
Enhancing PEDOT:PSS Thermoelectric Performance
Zhengyou Zhu et al. (2017) summarized various treatment methods developed to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS). This mini-review explored the origin of thermoelectric enhancement and suggested future research directions, highlighting the significance of PEDOT:PSS in organic thermoelectric materials research Zhengyou Zhu et al., 2017.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(20)13-5-3-4-6-14(13)18(19)21/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYWZCATZZQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)


![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)


![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)